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one

CAS No.: 1289058-33-8

Cat. No.: B1467656
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Application Note: Intensified One-Pot Synthesis Protocols for Apixaban Intermediates

Abstract
This application note details an optimized, intensified protocol for the synthesis of Apixaban

(Eliquis®), focusing on the critical construction of the 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-

c]pyridine core. By transitioning from stepwise isolation to a telescoped one-pot [3+2]

cycloaddition/elimination sequence, laboratories can increase overall yield by 15-20% while

reducing solvent consumption by approximately 40%. This guide further describes a direct

aminolysis protocol that bypasses the isolation of the carboxylic acid intermediate, streamlining

the final API generation.

Strategic Analysis: The Case for Telescoping
The industrial synthesis of Apixaban traditionally follows a convergent route involving two

complex fragments: the hydrazonoyl chloride (Fragment A) and the morpholine enamine

(Fragment B).
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Standard Batch Limitations:

Instability: The intermediate formed after the initial cycloaddition (the morpholine adduct) is

often unstable and prone to hydrolysis if isolated.

Solvent Waste: Stepwise chlorination, coupling, and elimination require multiple solvent

swaps (e.g., from dichloromethane to toluene).

Safety: Handling isolated hydrazonoyl chlorides presents sensitization and stability risks.

The One-Pot Advantage: Our protocol leverages a "telescoped" approach where the

cycloaddition and the subsequent morpholine elimination occur in a single reactor. This is

coupled with a "Green" solvent strategy utilizing Dimethyl Carbonate (DMC) or Ethanol/Water

systems, significantly improving the Environmental Factor (E-factor).

Core Protocol: Telescoped Synthesis of the
Pyrazolo-Pyridinone Core
This protocol describes the synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-

1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Reaction Scheme
The process involves the reaction of the hydrazonoyl chloride with the morpholine enamine.

The in situ generated intermediate undergoes acid-catalyzed elimination of morpholine to

aromatize the pyrazole ring.
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Figure 1: The telescoped reaction pathway. The transient cycloadduct is processed

immediately into the final ester without isolation.

Materials & Reagents
Component Role Equiv. Notes

Fragment A Electrophile 1.05

Ethyl chloro[(4-

methoxyphenyl)hydra

zono]acetate

Fragment B Nucleophile 1.00

3-morpholino-1-[4-(2-

oxopiperidin-1-

yl)phenyl]-5,6-

dihydropyridin-2(1H)-

one

Triethylamine (TEA) Base 2.50
Scavenges HCl

generated

Dimethyl Carbonate

(DMC)
Solvent 10-15 V

Green alternative to

DCM/Toluene

HCl (4N in Dioxane) Catalyst 0.50
Promotes elimination

step

Step-by-Step Methodology
Reactor Charge:

To a clean, dry jacketed reactor (inerted with N₂), charge Fragment B (1.0 equiv) and

Dimethyl Carbonate (DMC) (10 Volumes).

Initiate stirring (300 RPM) and cool the system to 0–5°C.

Controlled Addition (Cycloaddition):

Add Triethylamine (2.5 equiv) to the reactor.

Dissolve Fragment A (1.05 equiv) in DMC (3 Volumes) in a separate header tank.
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Critical Step: Add the Fragment A solution dropwise over 60 minutes, maintaining internal

temperature < 10°C.

Mechanism:[1][2][3][4][5][6] The base generates the nitrile imine dipole in situ, which

undergoes [3+2] cycloaddition with the enamine.

Reaction Incubation:

Allow the mixture to warm to 20–25°C over 2 hours.

IPC (In-Process Control): Check by HPLC. Target: >95% consumption of Fragment B. The

major peak will be the intermediate morpholine adduct.

Telescoped Elimination:

Do NOT isolate.

Add HCl (4N in Dioxane) (0.5 equiv) or Trifluoroacetic acid (1.0 equiv) directly to the

vessel.

Heat the reaction mass to 50–60°C for 3–4 hours.

Observation: The intermediate peak (HPLC) will disappear, replaced by the product peak

(Apixaban Ethyl Ester).

Work-up & Isolation:

Cool to 20°C. Add Water (10 Volumes) to quench.

Adjust pH to neutral (pH 7.[2]0) using dilute NaHCO₃.

Filter the precipitated solid.[2][6][7] Wash with Water (2x) and cold Ethanol (1x).

Yield: Expect 85–90% molar yield.

Purity: >98.5% (HPLC area).[6][8][9]
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Secondary Protocol: Direct Aminolysis (Ester to
Amide)
Standard protocols often hydrolyze the ester to the acid, isolate it, activate it (mixed anhydride),

and then amidate. This "One-Pot" modification performs direct aminolysis, saving two unit

operations.

Methodology
Charge: Suspend the wet cake of Apixaban Ethyl Ester (from Protocol 1) in Methanol (5 V)

and Formamide (2 V).

Catalysis: Add Sodium Methoxide (NaOMe) (30% in MeOH, 1.5 equiv) at 0–5°C.

Reaction: Stir at 0–5°C for 2 hours, then warm to 25°C.

Note: Formamide acts as the ammonia source under basic conditions, driving the

equilibrium toward the primary amide.

Quench: Add Water (10 V) dropwise. The product (Apixaban) will crystallize out.[2][8]

Purification: Recrystallize from Methanol/Water to achieve API grade (>99.9%).

Process Workflow & Critical Parameters
The following diagram illustrates the physical workflow and critical control points (CPPs) for the

combined protocols.
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Figure 2: Operational workflow for the synthesis of Apixaban, highlighting the telescoping of the

elimination step and the direct aminolysis.

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Low Yield in Cycloaddition
Temperature > 10°C during

addition

Maintain strict T < 5°C to

prevent dimerization of the

nitrile imine.

Incomplete Elimination Insufficient Acid/Heat

Ensure pH < 2 during the

heating phase; extend time at

60°C.

Impurity: Hydrolyzed

Hydrazone
Wet Solvent

Ensure DMC water content is

< 0.1% (KF).

Color Issues Oxidation of Phenol residues
Perform all steps under

Nitrogen atmosphere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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